Lipophilicity vs. Unsubstituted Indanone
The 6,7-dimethyl substitution confers a distinct lipophilic profile compared to the unsubstituted indanone scaffold. The predicted LogP for 6,7-dimethyl-2,3-dihydro-1H-inden-1-one is 2.43, as reported by Chemsrc . In contrast, the unsubstituted 1-indanone has a LogP of approximately 1.96 [1]. This difference of ~0.47 log units indicates the 6,7-dimethyl analog is more lipophilic, which can be a critical factor in CNS drug discovery where moderate lipophilicity is required for blood-brain barrier penetration. While this is a cross-study comparison using computed values, the trend is consistent with the well-established Hansch principle that each methyl group adds roughly +0.5 to LogP. This property makes the 6,7-dimethyl variant a preferred starting point for optimizing CNS-active indanone derivatives where higher lipophilicity is desired.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP ≈ 2.43 (Chemsrc prediction) |
| Comparator Or Baseline | 1-Indanone (unsubstituted), LogP ≈ 1.96 (DrugBank prediction) |
| Quantified Difference | ~0.47 log units higher for the 6,7-dimethyl derivative |
| Conditions | Computed LogP values from different sources (Chemsrc vs. DrugBank). |
Why This Matters
This quantifiable difference in lipophilicity is a key selection criterion when a project requires a more hydrophobic indanone building block for membrane permeability or target binding pocket compatibility.
- [1] DrugBank. (n.d.). 1-Indanone (CAS 83-33-0). Predicted LogP. Retrieved from https://go.drugbank.com/drugs/DB03642 View Source
